D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Descripción general

Descripción

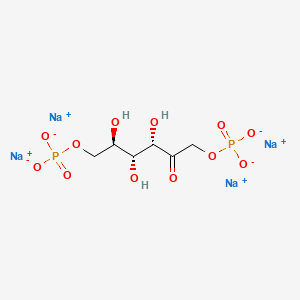

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C6H14O12P2Na4. It is a derivative of fructose, a simple sugar, and plays a significant role in various biochemical processes, particularly in glycolysis and gluconeogenesis. This compound is often used in scientific research due to its involvement in metabolic pathways and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The resulting product is then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where fructose is phosphorylated using phosphoric acid. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the desired compound. The final product is dried and packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield other sugar derivatives.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include various oxidized sugar derivatives.

Reduction: Reduced forms of fructose derivatives.

Substitution: Substituted sugar phosphates with different functional groups.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Substrate for Enzymatic Reactions

D-Fructose 1,6-diphosphate is utilized as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. It serves as a substrate for key enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase. These enzymes play critical roles in the glycolytic pathway and gluconeogenesis, facilitating the conversion of fructose-1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .

Allosteric Regulation

This compound acts as an allosteric activator for several enzymes, including pyruvate kinase and NAD+-dependent lactate dehydrogenase. Its ability to modulate enzyme activity is essential for regulating metabolic pathways in organisms .

Metabolic Studies

D-Fructose 1,6-diphosphate is a crucial intermediate in carbohydrate metabolism. It is involved in the glycolytic pathway and serves as a precursor to various metabolites. Its study aids in understanding metabolic disorders and developing metabolic engineering strategies .

Topical Applications

Dermatological Treatments

Research has shown that D-fructose 1,6-diphosphate can be formulated into topical compositions for treating skin conditions such as urticaria (hives) and atopic dermatitis. In clinical studies, patients applying creams containing this compound reported rapid resolution of lesions compared to control treatments . The compound promotes collagen production and may help prevent microscar tissue formation in aging skin.

Ophthalmic and Nasal Applications

An isotonic solution containing D-fructose 1,6-diphosphate has been used as an ophthalmic drop and nasal spray for treating allergic rhinitis and conjunctivitis. Patients experienced significant symptom relief after administration . This application highlights its potential as a therapeutic agent for allergic conditions.

Therapeutic Potential

Anti-Inflammatory Properties

The compound's ability to modulate mast cell degranulation suggests it may have anti-inflammatory effects. This property could be beneficial in treating various inflammatory conditions affecting the skin and mucosal tissues .

Wound Healing

D-Fructose 1,6-diphosphate has shown promise in promoting wound healing processes. Its application can enhance tissue regeneration and reduce inflammation at surgical sites or other wounds .

Data Table: Summary of Applications

Mecanismo De Acción

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt exerts its effects primarily through its role in metabolic pathways. It acts as an allosteric activator of enzymes such as pyruvate kinase, enhancing their activity and facilitating the conversion of substrates into energy. The compound also interacts with other enzymes involved in glycolysis, influencing the overall metabolic flux and energy production within cells.

Comparación Con Compuestos Similares

D-Glucose, 6-phosphate: Another phosphorylated sugar involved in glycolysis.

D-Fructose, 6-phosphate: A precursor in the synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate).

D-Ribose, 5-phosphate: Involved in the pentose phosphate pathway.

Uniqueness: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific role in glycolysis and gluconeogenesis. Its ability to act as an allosteric activator of key enzymes sets it apart from other phosphorylated sugars. Additionally, its potential therapeutic applications in cardioprotection and neuroprotection highlight its significance in medical research.

Actividad Biológica

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (commonly referred to as D-Fructose-1,6-bisphosphate trisodium salt) is a phosphorylated sugar that plays a critical role in cellular metabolism. It is a key intermediate in the glycolytic pathway, where it regulates various enzymatic activities and influences metabolic processes. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₁Na₄O₁₂P₂

- Molecular Weight : 406.06 g/mol

- CAS Number : 81028-91-3

Biochemical Role

D-Fructose-1,6-bisphosphate is produced from fructose-6-phosphate through the action of phosphofructokinase, utilizing ATP. It serves several important functions in cellular metabolism:

- Glycolysis : It acts as a substrate for aldolase, which cleaves it into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P), essential steps in glycolysis.

- Allosteric Regulation : The compound is an allosteric activator of pyruvate kinase (PK-M2), enhancing glycolytic flux in cancer cells and other tissues under metabolic stress .

Therapeutic Applications

D-Fructose-1,6-bisphosphate has been investigated for various therapeutic applications:

- Neuroprotection : Research indicates that it may reduce ischemia-reperfusion injury by preserving high-energy metabolites during anoxic conditions, thus restoring myocardial metabolism .

- Topical Applications : It has been used in formulations aimed at treating skin conditions such as urticaria and allergic rhinitis. Studies have shown significant symptom relief when applied topically or as nasal drops .

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic benefits of D-Fructose-1,6-bisphosphate:

- Ischemia-Reperfusion Injury :

- Skin Conditions :

- Ophthalmic Use :

Summary of Biological Activities

The following table summarizes the key biological activities and applications of D-Fructose-1,6-bisphosphate:

Propiedades

IUPAC Name |

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIYXOFMNDCF-GNWSQLALSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Na4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

428.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23784-19-2, 38099-82-0 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.